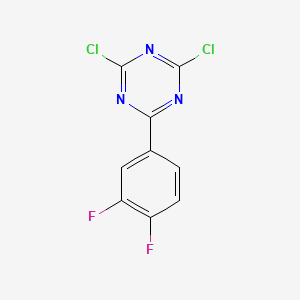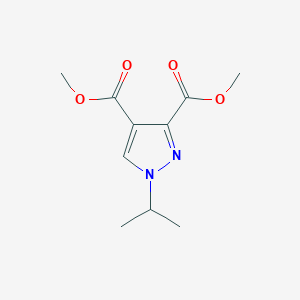
Mono(1-methylheptyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モノ(1-メチルヘプチル)フタル酸エステルは、1,2-ベンゼンジカルボン酸モノ(1-メチルヘプチル)エステルとしても知られており、フタル酸エステルの仲間です。フタル酸エステルは、柔軟なプラスチックの製造において可塑剤として広く使用されています。この化合物はフタル酸の誘導体であり、さまざまな産業用途における役割で知られています。
準備方法
モノ(1-メチルヘプチル)フタル酸エステルは、フタル酸無水物と1-メチルヘプタノールのエステル化によって合成できます。この反応は通常、硫酸などの酸触媒を用いて、還流条件下で行われます。反応混合物はその後、蒸留によって精製され、目的のエステルが得られます。
化学反応の分析
モノ(1-メチルヘプチル)フタル酸エステルは、いくつかの種類の化学反応を起こします。
加水分解: この反応は酸と塩基の両方によって触媒され、フタル酸と1-メチルヘプタノールの生成につながります。
酸化: この化合物は酸化されて、フタル酸やその他の酸化生成物を生成できます。
置換: この化合物は、エステル基が他の官能基に置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、加水分解用の硫酸と、酸化反応用のさまざまな酸化剤が含まれます。これらの反応から生成される主な生成物は、フタル酸と1-メチルヘプタノールです。
科学研究における用途
モノ(1-メチルヘプチル)フタル酸エステルは、科学研究においていくつかの用途があります。
化学: これは、さまざまな化学プロセスにおいて不可欠な柔軟なプラスチックの製造における可塑剤として使用されます。
生物学: 研究により、フタル酸エステルは生物系と相互作用できることが示されており、内分泌撹乱作用やその他の生物学的効果に関する研究に役立ちます。
医学: この化合物は、ヒトの健康への潜在的な影響、特に内分泌撹乱物質としての役割について研究されています。
産業: これは、包装材料、おもちゃ、医療機器など、消費財の製造に広く使用されています。
科学的研究の応用
(+/-)-Mono-2-octyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
作用機序
モノ(1-メチルヘプチル)フタル酸エステルは、主に内分泌撹乱物質としての役割を通じて効果を発揮します。ホルモン受容体や細胞内シグナル伝達経路と相互作用することによって、ホルモンの合成、輸送、代謝を阻害することができます。この撹乱は、生殖や発達の問題など、さまざまな健康への影響を引き起こす可能性があります。
類似化合物との比較
モノ(1-メチルヘプチル)フタル酸エステルは、モノ(2-エチルヘキシル)フタル酸エステルやモノベンジルフタル酸エステルなどの他のフタル酸エステルに似ています。 これは、特定のエステル基が異なることで、異なる物理化学的特性が得られます。たとえば、モノ(2-エチルヘキシル)フタル酸エステルは、モノ(1-メチルヘプチル)フタル酸エステルと比較して、毒性がより高く、内分泌撹乱作用がより強いことが知られています。
類似の化合物には以下が含まれます。
- モノ(2-エチルヘキシル)フタル酸エステル
- モノベンジルフタル酸エステル
- ブチルベンジルフタル酸エステル
- ジ(2-エチルヘキシル)フタル酸エステル
これらの化合物は類似の構造を共有していますが、エステル基が異なるため、用途や効果が異なります。
特性
CAS番号 |
68296-97-9 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChIキー |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)





![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)

